molecular formula C17H17NO4 B1235215 10-Oxomorphine CAS No. 68254-48-8

10-Oxomorphine

Cat. No.: B1235215
CAS No.: 68254-48-8
M. Wt: 299.32 g/mol
InChI Key: HNJBQZPKNKFLFM-CBEJNMEVSA-N
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Description

10-Oxomorphine is a derivative of morphine, an opioid alkaloid found in the opium poppy. It is a decomposition product of morphine and is characterized by the presence of a ketone group at the 10th position of the morphine molecule. This compound is of interest due to its potential pharmacological activities and its role as a degradation product in morphine formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Oxomorphine can be synthesized from 6-O-acetylcodeine. The process involves the oxidation of 6-O-acetylcodeine with chromic acid to produce 6-O-acetyl-10-hydroxycodeine. This intermediate is then further oxidized with manganese dioxide to yield 6-O-acetyl-10-oxocodeine. Finally, hydrolysis and O-demethylation of 6-O-acetyl-10-oxocodeine result in the formation of this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 10-Oxomorphine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other derivatives.

    Reduction: Reduction of the 10-oxo group can yield 10-hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and ketone groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid and manganese dioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride is often used for the reduction of the 10-oxo group.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

10-Oxomorphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Oxomorphine involves its interaction with opioid receptors, particularly the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus. By binding to these receptors, this compound can modulate pain perception and produce analgesic effects. The exact pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

    Morphine: The parent compound from which 10-Oxomorphine is derived.

    10-Hydroxymorphine: A reduction product of this compound.

    Oxymorphone: A semi-synthetic opioid similar in structure and function to this compound.

Uniqueness: this compound is unique due to the presence of the ketone group at the 10th position, which distinguishes it from other morphine derivatives. This structural difference can influence its pharmacological properties and stability .

Properties

IUPAC Name

(4S,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13,16,19-20H,6-7H2,1H3/t9-,11-,13-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJBQZPKNKFLFM-CBEJNMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1C(=O)C5=C2C(=C(C=C5)O)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1C(=O)C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987774
Record name 3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68254-48-8
Record name 10-Oxomorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-KETOMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A595AZE7AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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